
tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-chloro-2,2-dimethylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted dimethylpropyl chain, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-chloro-2,2-dimethylpropyl)carbamate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug .
Industry:
作用機序
The mechanism of action of tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate involves the interaction of the carbamate group with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a dihydroxypropyl group instead of a chloro-dimethylpropyl group.
tert-Butyl N-(3-bromopropyl)carbamate: Similar but with a bromopropyl group instead of a chloro-dimethylpropyl group.
Uniqueness:
- The presence of the chloro group in tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate imparts unique reactivity and properties compared to its analogs. This makes it suitable for specific applications where the chloro group can participate in further chemical transformations .
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13) |
InChIキー |
RJUQGOZDRWWORM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride](/img/structure/B15306447.png)
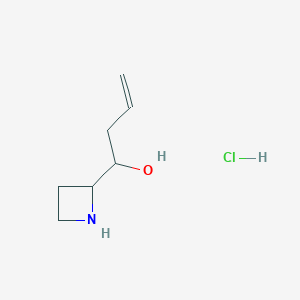
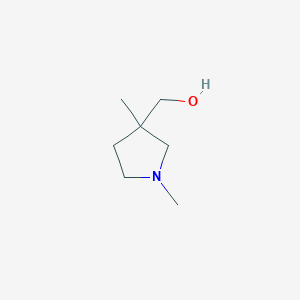

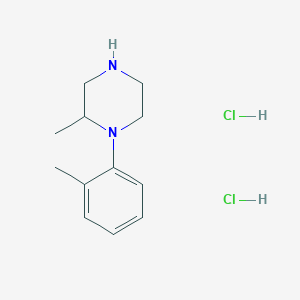


![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
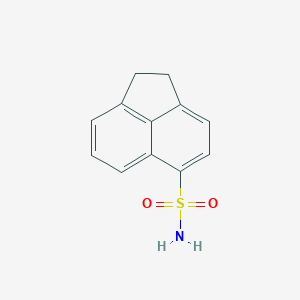
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
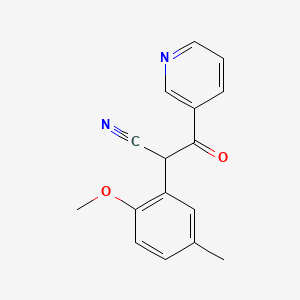

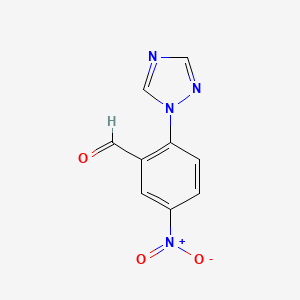
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
